

Electronic and photophysical properties of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-9H-carbazole

Cat. No.: B3422935

[Get Quote](#)

An In-Depth Technical Guide to the Electronic and Photophysical Properties of **2-Methyl-9H-carbazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the development of functional organic materials and pharmacologically active agents. Their rigid, electron-rich structure provides a robust platform for tuning electronic and photophysical properties. This technical guide focuses on a key derivative, **2-Methyl-9H-carbazole**, a molecule of significant interest for its potential applications in organic electronics and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to provide a comprehensive overview of the synthesis, core electronic and photophysical characteristics, and the experimental and theoretical methodologies used for their determination. We will explore the causality behind its properties, offering field-proven insights into its behavior and application.

Core Molecular Identity and Significance

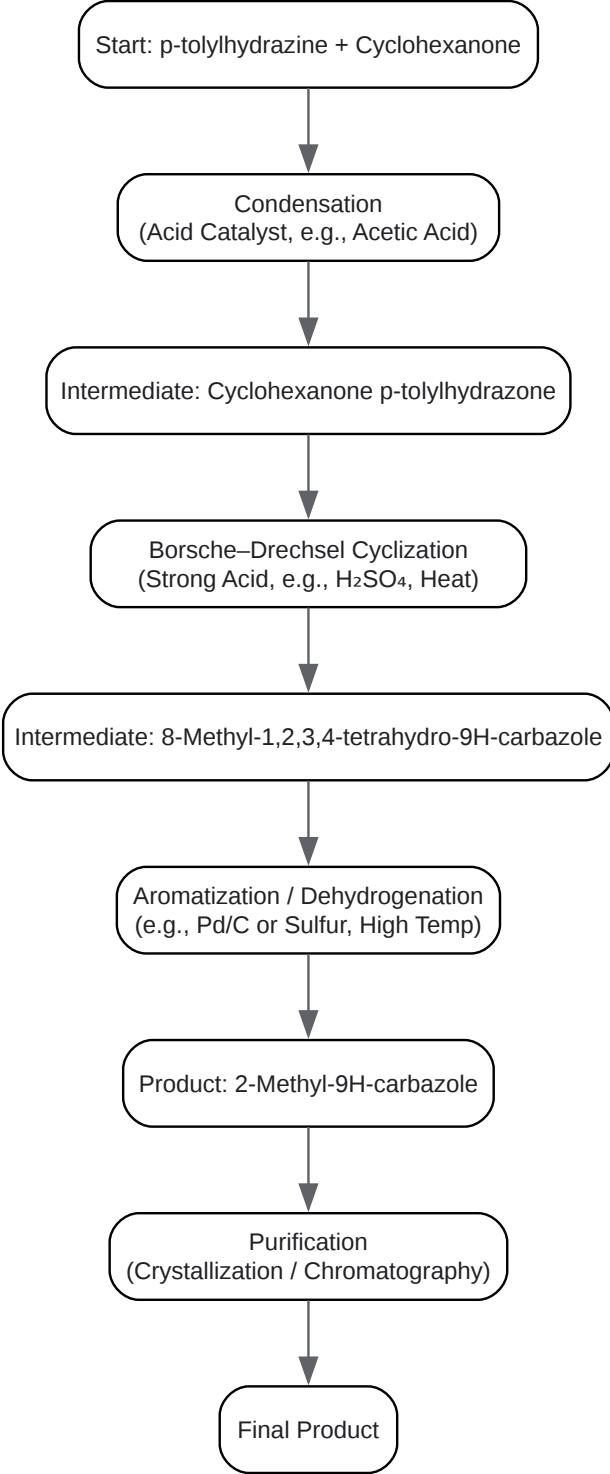
2-Methyl-9H-carbazole is an aromatic heterocyclic compound. Its structure consists of a central nitrogen-containing five-membered ring fused to two benzene rings, with a methyl group substituted at the 2-position. This seemingly simple modification to the parent carbazole structure has profound implications for its molecular properties.

Property	Value	Source
Chemical Formula	C ₁₃ H ₁₁ N	[1][2]
Molecular Weight	181.23 g/mol	[1][2][3]
CAS Number	3652-91-3	[1][2][3]
Canonical SMILES	CC1=CC2=C(C=C1)C3=CC=C C=C3N2	[3]

The significance of the 2-methyl substitution lies in its electronic effect. As an electron-donating group (EDG), the methyl substituent perturbs the π -conjugated system of the carbazole core. This directly influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the material's charge transport capabilities, absorption and emission wavelengths, and overall reactivity.[4][5] These characteristics are critical for applications ranging from hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) to the development of novel therapeutic agents.[5][6]

Synthesis of 2-Methyl-9H-carbazole: A Mechanistic Perspective

While numerous modern synthetic methods exist, including palladium-catalyzed C-N coupling reactions, the Borsche–Drechsel cyclization remains a classic and illustrative method for synthesizing the carbazole scaffold.[7][8] Its mechanism is analogous to the well-known Fischer indole synthesis.[9]


The synthesis of **2-Methyl-9H-carbazole** via this route involves a two-step process starting from commercially available precursors: p-tolylhydrazine and cyclohexanone.

Step 1: Formation of the Hydrazone The first step is the condensation of p-tolylhydrazine with cyclohexanone under acidic conditions to form the corresponding cyclohexanone p-tolylhydrazone.

Step 2: Acid-Catalyzed Cyclization and Aromatization The formed hydrazone undergoes an acid-catalyzed intramolecular rearrangement ([10][10]-sigmatropic rearrangement) to yield 8-

methyl-1,2,3,4-tetrahydro-9H-carbazole.^[9] This intermediate is then subjected to an oxidation/dehydrogenation step (e.g., using a palladium catalyst or sulfur) to yield the final aromatic product, **2-Methyl-9H-carbazole**.

Borsche-Drechsel Synthesis Workflow for 2-Methyl-9H-carbazole

[Click to download full resolution via product page](#)

Caption: Workflow for the Borsche-Drechsel synthesis of **2-Methyl-9H-carbazole**.

Electronic Properties: Understanding the Frontier Orbitals

The electronic behavior of **2-Methyl-9H-carbazole** is governed by its frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's excitation energy and its suitability for optoelectronic applications.[11]

The methyl group at the 2-position acts as an electron-donating group, which tends to raise the energy of the HOMO level compared to the unsubstituted carbazole.[4][5] This generally results in a lower oxidation potential, making the molecule a better hole conductor—a desirable trait for many electronic devices.

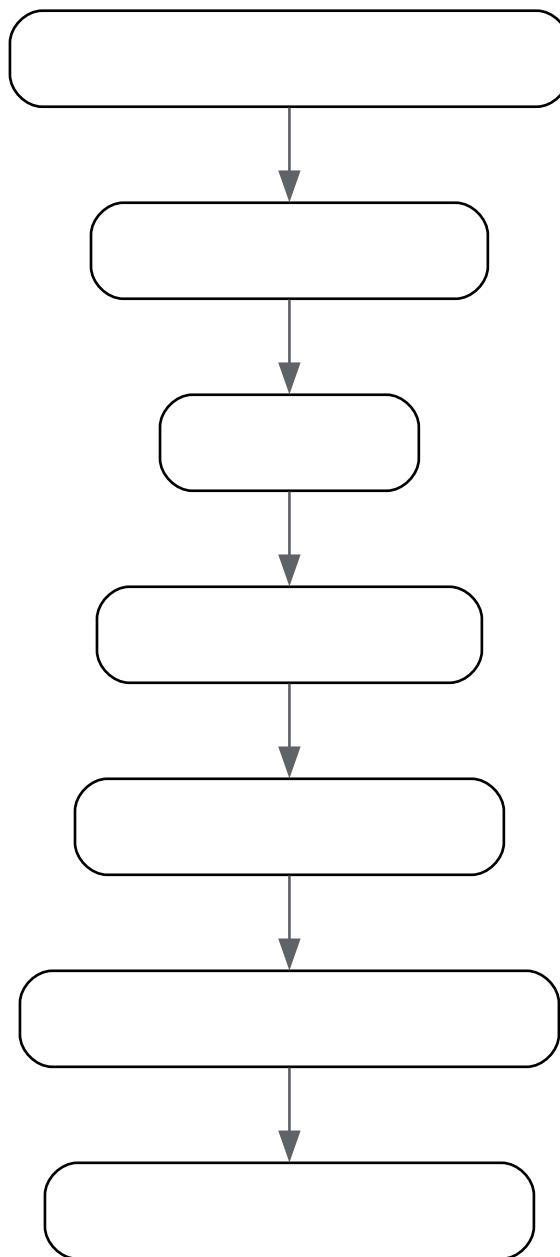
Compound	Typical HOMO (eV)	Typical LUMO (eV)	Method
9H-Carbazole (Parent)	-5.7 to -6.0	-2.1 to -2.4	DFT/CV
2-Methyl-9H- carbazole	Expected > -5.7	Expected ~ -2.1	Predicted

Note: The values for **2-Methyl-9H-carbazole** are predictive, based on the known electronic effects of methyl substitution on aromatic systems. Precise values require specific experimental determination.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the benchmark electrochemical technique for experimentally estimating HOMO and LUMO energy levels.[11] It measures the oxidation and reduction potentials of a molecule, which can be correlated to the ionization potential and electron affinity.

Objective: To determine the onset oxidation potential (E_{ox}) of **2-Methyl-9H-carbazole** to estimate its HOMO energy level.


Materials & Setup:

- Working Electrode: Glassy carbon or platinum disk electrode.[4]

- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
- Counter Electrode: Platinum wire.
- Electrolyte Solution: A solution of the sample ($\sim 10^{-3}$ M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).[\[12\]](#)
- Potentiostat: A standard electrochemical workstation.

Step-by-Step Methodology:

- Preparation: Polish the working electrode with alumina slurry, sonicate, and dry it. Prepare the electrolyte solution under an inert atmosphere (e.g., N₂ or Ar) to remove oxygen.
- Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window.
- Sample Measurement: Add the **2-Methyl-9H-carbazole** sample to the cell and record the voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a positive potential until the oxidation peak is observed, and then reverse the scan.
- Calibration: After the measurement, add a standard reference compound with a known oxidation potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram. The oxidation potential of Fc/Fc⁺ is typically assumed to be -4.8 eV relative to the vacuum level.
- Calculation:
 - Determine the onset oxidation potential ($E_{\text{ox, onset}}$) from the voltammogram of the sample.
 - Calculate the HOMO energy using the empirical formula: HOMO (eV) = - [E_{ox, onset} (vs Fc/Fc⁺) + 4.8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HOMO level determination using Cyclic Voltammetry.

Photophysical Properties: Light Absorption and Emission

The photophysical properties of **2-Methyl-9H-carbazole** dictate how it interacts with light. These characteristics are fundamental to its use in applications like fluorescent probes and

OLEDs.

UV-Visible Absorption and Photoluminescence

Like the parent carbazole, **2-Methyl-9H-carbazole** is expected to exhibit strong absorption in the UV region due to $\pi-\pi^*$ transitions within the aromatic system.[13] The fluorescence emission is typically observed as a mirror image of the lowest energy absorption band.

Property	Carbazole (in Ethanol)	2-Methyl-9H-carbazole
Absorption Max (λ_{abs})	~292 nm, ~323 nm	Expected to be similar, possibly with a slight red-shift
Emission Max (λ_{em})	~351 nm	Expected to be in the near-UV or violet-blue region
Stokes Shift	~28 nm	Dependent on solvent polarity

Data for Carbazole sourced from AAT Bioquest.[14] Data for **2-Methyl-9H-carbazole** is predictive.

The solvent environment can influence the emission spectrum. In polar solvents, carbazole derivatives may exhibit broader, structureless emission bands due to solvent relaxation around the excited state dipole moment.[15]

Fluorescence Quantum Yield and Lifetime

- Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright emitters in OLEDs and sensitive fluorescent probes.[16]
- Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be affected by various quenching processes.

Experimental Protocol: Photophysical Characterization

Objective: To measure the UV-Vis absorption spectrum, fluorescence emission spectrum, and relative fluorescence quantum yield of **2-Methyl-9H-carbazole**.

Materials & Setup:

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Spectrofluorometer: A fluorescence spectrophotometer.
- Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane).[13] [15]
- Quantum Yield Standard: A well-characterized fluorescent molecule with a known quantum yield in the same solvent (e.g., Rhodamine B or Quinine Sulfate).[17]
- Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

- Solution Preparation: Prepare a dilute stock solution of **2-Methyl-9H-carbazole** (e.g., 10^{-4} M). Prepare a series of dilutions from the stock solution (e.g., 10^{-5} to 10^{-6} M) to measure absorption. Prepare a similar set of solutions for the quantum yield standard.
- UV-Vis Absorption Measurement:
 - Record the absorption spectrum of the solvent as a baseline.
 - Record the absorption spectra for the series of sample solutions. Ensure the maximum absorbance is below 0.1 to avoid inner filter effects for fluorescence measurements.
- Fluorescence Emission Measurement:
 - Determine the wavelength of maximum absorption (λ_{max}) from the UV-Vis spectrum.
 - Set the excitation wavelength of the spectrofluorometer to λ_{max} .
 - Record the fluorescence emission spectrum, scanning a wavelength range from just above the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm).

- Quantum Yield Determination (Relative Method):
 - Measure the absorbance of the sample and the standard at the same excitation wavelength (ensure absorbance < 0.1).
 - Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
 - Calculate the quantum yield using the following equation:[17] $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$ Where:
 - Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - η is the refractive index of the solvent.

Applications in Research and Development

The unique properties of the carbazole core, enhanced by methyl substitution, make **2-Methyl-9H-carbazole** a valuable building block in several high-technology and pharmaceutical fields.

- Organic Electronics (OLEDs & OSCs): Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high thermal stability. The electron-donating methyl group can enhance these properties, making **2-Methyl-9H-carbazole** a candidate for use in hole-transport layers (HTLs) or as a host material for phosphorescent emitters in OLEDs. In organic solar cells (OSCs), its electronic properties can be tuned to create efficient donor materials.
- Drug Development: The carbazole scaffold is a recognized pharmacophore present in numerous natural products and synthetic drugs. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial and neuroprotective effects.[5][6] The lipophilicity and electronic profile of **2-Methyl-9H-carbazole** make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Conclusion

2-Methyl-9H-carbazole is more than just a simple derivative of carbazole. The strategic placement of a methyl group provides a subtle but powerful tool for tuning its electronic and photophysical properties. Its enhanced electron-donating character improves its hole-transport capabilities, making it a highly relevant material for organic electronics. A thorough understanding of its synthesis, electronic structure, and photophysical behavior, achieved through a combined theoretical and experimental approach as outlined in this guide, is essential for unlocking its full potential in designing the next generation of advanced materials and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9H-Carbazole, 2-methyl- [webbook.nist.gov]
- 2. 9H-Carbazole, 2-methyl- [webbook.nist.gov]
- 3. 2-Methylcarbazole | C13H11N | CID 19290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. Carbazole synthesis [organic-chemistry.org]
- 8. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Borsche-Drechsel Cyclization [drugfuture.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method (2017) | Wang Ming [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 14. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electronic and photophysical properties of 2-Methyl-9H-carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422935#electronic-and-photophysical-properties-of-2-methyl-9h-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com